2-amino-8-[(2-bromobenzyl)sulfanyl]-9-(beta-D-ribofuranosyl)-9H-purin-6-ol
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Overview
Description
2-AMINO-8-{[(2-BROMOPHENYL)METHYL]SULFANYL}-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with a unique structure that includes a purine base, a bromophenyl group, and a dihydroxy oxolane ring
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the oxolane ring can be oxidized to form carbonyl compounds.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Scientific Research Applications
2-AMINO-8-{[(2-BROMOPHENYL)METHYL]SULFANYL}-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Biochemistry: It is used in the study of enzyme interactions and metabolic pathways.
Industrial Chemistry: It is explored for its use in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. The bromophenyl group can enhance the compound’s binding affinity to certain proteins, while the dihydroxy oxolane ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .
Comparison with Similar Compounds
Similar compounds include other purine derivatives with different substituents on the purine ring or the attached groups. For example:
2-AMINO-6-CHLOROPURINE: This compound has a chlorine atom instead of a bromophenyl group.
9-(2-HYDROXYETHYL)PURINE: This compound has a hydroxyethyl group instead of the dihydroxy oxolane ring. The uniqueness of 2-AMINO-8-{[(2-BROMOPHENYL)METHYL]SULFANYL}-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE lies in its combination of functional groups, which confer specific chemical properties and biological activities
Properties
Molecular Formula |
C17H18BrN5O5S |
---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
2-amino-8-[(2-bromophenyl)methylsulfanyl]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C17H18BrN5O5S/c18-8-4-2-1-3-7(8)6-29-17-20-10-13(21-16(19)22-14(10)27)23(17)15-12(26)11(25)9(5-24)28-15/h1-4,9,11-12,15,24-26H,5-6H2,(H3,19,21,22,27)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
XOBSYPQOVFJWKI-SDBHATRESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N)Br |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N)Br |
Origin of Product |
United States |
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